molecular formula C9H7ClN2 B108063 6-Chloroquinolin-2-amine CAS No. 18672-02-1

6-Chloroquinolin-2-amine

Cat. No. B108063
CAS RN: 18672-02-1
M. Wt: 178.62 g/mol
InChI Key: QXGSBXTUXCTJII-UHFFFAOYSA-N
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Description

6-Chloroquinolin-2-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential as a building block for therapeutic agents. The compound is characterized by the presence of a quinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which is substituted with a chlorine atom at the 6-position and an amino group at the 2-position. This structure serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein-protein interactions such as the Src homology 3 (SH3) domains .

Synthesis Analysis

The synthesis of 6-chloroquinolin-2-amine derivatives has been achieved through Buchwald-Hartwig chemistry, which is a palladium-catalyzed cross-coupling reaction between aryl halides and amines. A selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is a critical step in the synthesis of these compounds. The optimization of reaction conditions for this selective amination has been discussed, and the process has been adapted to couple with a range of cyclic amines . Additionally, the introduction of the amino functionality can involve further Buchwald-Hartwig chemistry using lithium bis(trimethylsilyl)amide as an ammonia equivalent .

Molecular Structure Analysis

The molecular structure of 6-chloroquinolin-2-amine is pivotal for its interaction with biological targets. The quinoline moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of the chlorine and amino groups significantly influences the compound's binding affinity and selectivity. In the case of SH3 domain ligands, the 6-heterocyclic substitution of the 2-aminoquinoline has been shown to provide ligands with increased binding affinity relative to the lead compound .

Chemical Reactions Analysis

6-Chloroquinolin-2-amine can undergo various chemical reactions due to its reactive sites. For instance, the amino group can participate in further substitution reactions, as seen in the synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones. These reactions typically involve the use of primary aliphatic or aromatic amines and paraformaldehyde in ethanol. Secondary amines like piperidine or morpholine can also be used to obtain different substitution patterns on the quinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloroquinolin-2-amine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chlorine can affect the electron density of the quinoline ring, thereby influencing its reactivity. The amination reactions and the resulting products' yields can be affected by the steric and electronic effects of the substituents on the amino group. For example, the ease of dissociation of amides used in the amination process can be proportional to the yields of the amination products . The overall yield of the synthesized compounds, as well as their solubility and stability, are important factors for their potential industrialization and application in drug development .

Scientific Research Applications

Anticancer Potential

6-Chloroquinolin-2-amine has been explored in the context of anticancer research. A study conducted by Sirisoma et al. (2009) identified a derivative of this compound as a potent apoptosis inducer and an effective anticancer agent. This derivative demonstrated high efficacy in breast and other mouse xenograft cancer models.

Chemical Synthesis and Arylation

The compound's reactivity has been studied in chemical synthesis processes. Grigorova et al. (2012) investigated the palladium-catalyzed arylation of amines with isomeric chloroquinolines, noting that 6-chloroquinoline often yielded the best N-arylation products.

Development of Novel Purine-based Compounds

Research by Kapadiya and Khunt (2018) on purine-based compounds for cancer treatment involved the synthesis of derivatives using 6-chloroquinolin-2-amine. Their compounds showed promising cytotoxic responses against certain cancer cell lines.

Application in COVID-19 Research

In the context of the COVID-19 pandemic, Mohamed, El-Serwy, and El-Serwy (2021) synthesized derivatives of 6-chloroquinolin-2-amine for potential use as COVID-19 inhibitors. Molecular docking studies suggested effective binding with the virus.

Antifungal and Antibacterial Applications

Shivaraj et al. (2013) synthesized novel quinoline carboxamide derivatives using 6-chloroquinolin-2-amine, demonstrating antibacterial activity against various microorganisms.

Safety And Hazards

The safety data sheet for 6-Chloroquinolin-2-amine indicates that it is for research and development use only . It should not be released into the environment . In case of contact with skin or eyes, or if inhaled or swallowed, medical attention should be sought .

properties

IUPAC Name

6-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGSBXTUXCTJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555326
Record name 6-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinolin-2-amine

CAS RN

18672-02-1
Record name 6-Chloro-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18672-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloroquinoline (500 mg, 2.5 mmol), acetamide (3 g, 50.8 mmol) and K2CO3 (1.75 g, 12.7 mmol) in a round bottom flask was stirred at 200° C. for 1.5 hours until TLC indicated that 2,6-dichloroquinoline was consumed. The resulting mixture was cooled to room temperature, and was partitioned between dichloromethane and H2O, the organic layer was dried over anhydrous Na2SO4, concentrated, and the residue was purified by a standard method to give 440 mg of the title compound. LCMS (m/z): 179.7 (M+1)+
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Das, A Mondal, D Pal, D Srimani - Organic letters, 2019 - ACS Publications
… 2 to C═O) and 3-tert-butyl-6-chloroquinolin-2-amine (via nucleophilic addition of NH 2 to CN). In … Interestingly, no 3-tert-butyl-6-chloroquinolin-2-amine was observed; hence, it can be …
Number of citations: 87 pubs.acs.org
T Tomioka, Y Takahashi, T Maejima - Organic & biomolecular …, 2012 - pubs.rsc.org
α-Diaminoboryl carbanions, readily prepared from acetonitrile, stereoselectively convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles. Subsequent reductive cyclization leads …
Number of citations: 39 pubs.rsc.org
Y Takahashi - 2015 - egrove.olemiss.edu
Karlotoxins (KmTxs), produced by a toxic marine/estuarine phytoplankton, the dinoflagellate Karlodinium veneficum, are known to be ichthyotoxic, thus being associated with numerous …
Number of citations: 2 egrove.olemiss.edu

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